![molecular formula C18H15N3O6S B2733308 N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 886923-86-0](/img/structure/B2733308.png)
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a similar compound, [Ru(acac)2(N-(2-Methylsulfonylphenyl)formamido)], was optimized in both the gas and solution phases . DFT calculations predict the bond distances and the important angles, with the maximum deviation of 0.1 Å and 3.9° for the distances and angles, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, [Ru(acac)2(N-(2-Methylsulfonylphenyl)formamido)], were investigated using density functional theory . The calculated vertical excitation energies in solution are consistent with the experimental data, showing that the ligand-to-metal charge-transfer transitions, in both the visible and UV regions, dominate over the ligand based π–π* transitions .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research into the synthesis and evaluation of compounds structurally related to N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has indicated their potential in anticancer applications. For example, the design, synthesis, and evaluation of similar compounds have demonstrated moderate to excellent anticancer activity against various cancer cell lines, such as breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers. These compounds have shown higher or comparable anticancer activities than reference drugs, highlighting their potential as promising anticancer agents (Ravinaik et al., 2021).
Antibacterial and Antioxidant Activities
Further research into compounds with similar structures has revealed their efficacy in antimicrobial and antioxidant activities. Studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have shown good antibacterial activity against Staphylococcus aureus, along with potent antioxidant activity. This suggests that these compounds could be used in the development of new antibacterial and antioxidant therapies (Subbulakshmi N. Karanth et al., 2019).
Antimicrobial and Antitubercular Effects
The synthesis and antibacterial study of N-substituted derivatives of a structurally related compound have shown moderate to excellent activity against Gram-negative and Gram-positive bacteria. This research opens pathways to developing new antimicrobial agents effective against a broad spectrum of bacterial pathogens (H. Khalid et al., 2016). Additionally, the synthesis of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives and their screening for antitubercular activities have shown promising results against Mycobacterium tuberculosis, highlighting potential applications in treating tuberculosis (N. Nayak et al., 2016).
Antidiabetic Potential
Another area of research has focused on the antidiabetic potential of related compounds, with synthesized N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides evaluated for in vitro antidiabetic activity. These compounds have been assessed using the α-amylase inhibition assay, indicating their potential use in diabetes management (J. Lalpara et al., 2021).
Eigenschaften
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-28(23,24)15-5-3-2-4-12(15)17-20-21-18(27-17)19-16(22)11-6-7-13-14(10-11)26-9-8-25-13/h2-7,10H,8-9H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOIVLFFOUNSTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(5-chloro-2-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2733227.png)


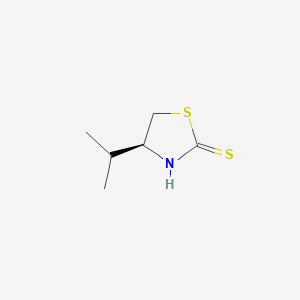

![2-(4-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2733236.png)
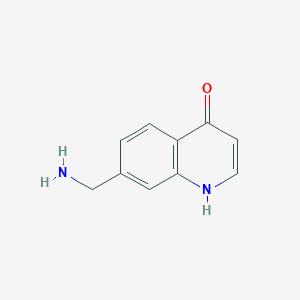
![N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2733239.png)
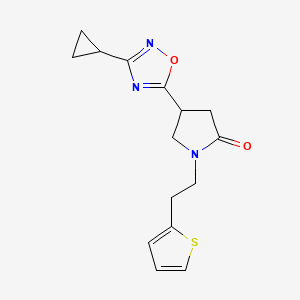
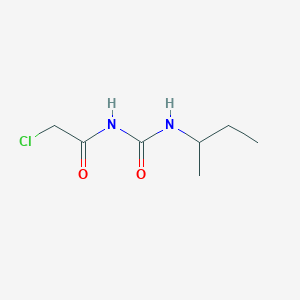

![3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B2733246.png)
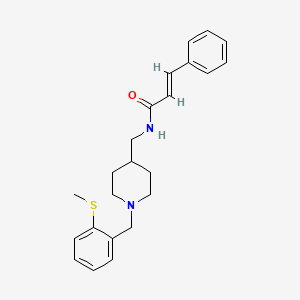
![2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2733248.png)